N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine
Description
N2-(4-Chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine is a thiazole derivative featuring a 1,3-thiazole core substituted with amino groups at positions 2 and 2. The N2 position is occupied by a 4-chlorophenyl group, while the 5-position is modified with a 2,4-dichlorobenzoyl moiety. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal and agrochemical research .
Properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-8-1-4-10(5-2-8)21-16-22-15(20)14(24-16)13(23)11-6-3-9(18)7-12(11)19/h1-7H,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCWIPOKBIIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thioamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Diamine Family
Key Observations :
- The target compound’s 2,4-dichlorobenzoyl group introduces steric bulk and electron-withdrawing effects, which may reduce tautomerism compared to non-substituted diamines .
- The 4-chlorophenyl group at N2 likely enhances stability and binding affinity to hydrophobic targets compared to phenyl or alkyl substituents .
Heterocyclic Analogues with Similar Bioactivity
Key Observations :
- Thiazoles generally exhibit greater metabolic stability than thiadiazoles due to reduced ring strain and oxidation susceptibility .
- Pyrazole derivatives (e.g., SR141716 in ) often target receptors like cannabinoid receptors, but thiazole diamines may favor different targets due to hydrogen-bonding capacity .
Substituent-Driven Functional Comparisons
Key Observations :
- The 2,4-dichlorobenzoyl group in the target compound may improve target selectivity over non-chlorinated analogs (e.g., diphenyl derivatives) .
- Sulfonyl groups (as in ) increase polarity, which could enhance aqueous solubility but reduce membrane permeability compared to the target compound’s dichlorobenzoyl group .
Biological Activity
N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides an overview of its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring substituted with a 4-chlorophenyl group and a 2,4-dichlorobenzoyl moiety. This specific arrangement is hypothesized to contribute to its biological efficacy.
Molecular Formula: C15H13Cl2N3S
Molecular Weight: 348.25 g/mol
IUPAC Name: this compound
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer activity. In particular, this compound has shown promising results in vitro against several cancer cell lines:
The cytotoxicity was evaluated using the MTT assay, comparing the compound's efficacy against standard treatments like 5-Fluorouracil (5-FU). The results indicate that the compound not only inhibits cell proliferation but also induces apoptotic pathways in cancer cells.
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction: Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells.
- Cell Cycle Arrest: The compound caused cell cycle arrest at the G2/M phase in MCF-7 cells and S phase in HepG2 cells.
- Inhibition of Metastatic Pathways: It has been suggested that this compound may inhibit pathways involved in metastasis through down-regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA) expression .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Thiadiazole Derivatives: A study reported that 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited potent growth inhibitory activity against MCF-7 cells with varying IC50 values depending on structural modifications .
- In Vivo Studies: In vivo studies involving animal models have indicated that certain thiazole derivatives can effectively target tumor cells without significant toxicity to normal tissues. For instance, a derivative was shown to localize in sarcoma cells in a tumor-bearing mouse model .
- Comparative Analysis: Research has highlighted that modifications to the thiazole scaffold can enhance anticancer activity significantly. For example, shifting substituents or altering functional groups can lead to improved selectivity and potency against specific cancer types .
Q & A
Q. What are the standard synthetic routes for N2-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine in academic research?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from thiourea derivatives and halogenated intermediates. A representative route involves refluxing N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with 2,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Thiourea-mediated cyclization at elevated temperatures (80–100°C) ensures high yields . Alternative methods include coupling reactions with acetic anhydride or phenacyl bromide to introduce substituents on the thiazole core .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on multi-spectral analysis :
- Elemental Analysis : Confirms stoichiometry (C, H, N, S, Cl%).
- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions (e.g., λmax ~260–300 nm for thiazole rings) .
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹), C=O (benzoyl, ~1680 cm⁻¹), and C-Cl bonds (~750 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals for the dichlorobenzoyl group (C=O at ~165 ppm) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights have been derived for thiazole derivatives similar to this compound in anticancer research?
- Methodological Answer : SAR studies highlight:
- Substituent Effects : The 2,4-dichlorobenzoyl group enhances lipophilicity and cellular uptake, while the 4-chlorophenyl moiety improves target binding (e.g., kinase inhibition) .
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl ring show higher cytotoxicity against MCF-7 breast cancer cells (IC₅₀ <10 μM) .
- Heterocycle Modifications : Replacing thiazole with 1,3,4-thiadiazole reduces potency, emphasizing the thiazole core’s role in intercalation .
Q. How can researchers resolve contradictions in biological activity data across different derivatives of this compound?
- Methodological Answer : Contradictions arise from variations in:
- Purity : Use HPLC (>95% purity) to exclude byproduct interference .
- Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) .
- Substituent Positioning : Compare ortho/para substituents via controlled synthesis (e.g., 2-Cl vs. 4-Cl on benzoyl) to isolate electronic effects .
Q. What mechanistic pathways are hypothesized for the biological activity of dichlorobenzoyl-containing thiazole derivatives?
- Methodological Answer : Proposed mechanisms include:
- Receptor Binding : Interaction with GABA receptors or kinase ATP-binding pockets (observed in benzodiazepine analogs) .
- Apoptosis Induction : ROS-mediated mitochondrial depolarization, detected via flow cytometry with JC-1 dye .
- DNA Intercalation : Planar thiazole rings intercalate into DNA grooves, validated by ethidium bromide displacement assays .
Q. What are the methodological considerations for optimizing reaction yields in the synthesis of this compound?
- Methodological Answer : Key factors include:
- Solvent Choice : Ethanol or methanol for thiourea cyclization (polar protic solvents enhance nucleophilicity) .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate benzoylation .
- Stoichiometry : Maintain a 1:1 molar ratio of thiazole diamine to acyl chloride to minimize dimerization .
- Workup : Neutralize acidic byproducts with NH₄OH (pH 8–9) during precipitation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
